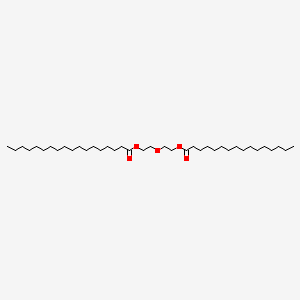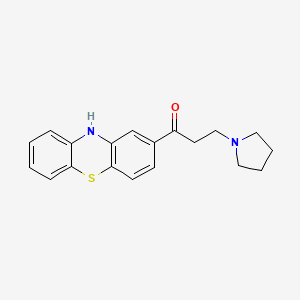
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is a complex organic compound that features a phenothiazine moiety and a pyrrolidine ring. Compounds containing phenothiazine are known for their diverse pharmacological activities, including antipsychotic and antihistaminic properties. The presence of the pyrrolidine ring can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common route might include:
Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.
Attachment of the propanone group: This step might involve Friedel-Crafts acylation using propanoyl chloride.
Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.
Substitution: Nucleophilic substitution can occur at the pyrrolidine ring or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenothiazine sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses due to its structural similarity to known pharmacologically active compounds.
Industry: Possible applications in materials science or as intermediates in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- would likely involve interactions with specific molecular targets, such as receptors or enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which could influence its pharmacological effects. The pyrrolidine ring might affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
Procyclidine: A compound with a pyrrolidine ring used as an antiparkinsonian agent.
Uniqueness
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is unique due to the combination of the phenothiazine and pyrrolidine moieties, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
89516-42-7 |
|---|---|
Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(10H-phenothiazin-2-yl)-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H20N2OS/c22-17(9-12-21-10-3-4-11-21)14-7-8-19-16(13-14)20-15-5-1-2-6-18(15)23-19/h1-2,5-8,13,20H,3-4,9-12H2 |
InChI Key |
JWCOQBFSAJVYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
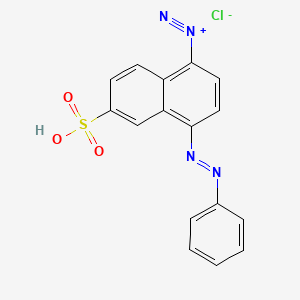
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
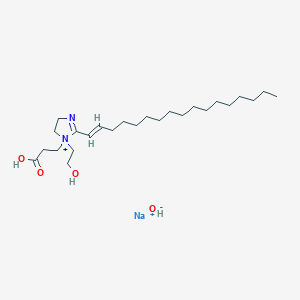

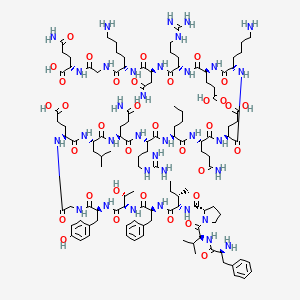
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
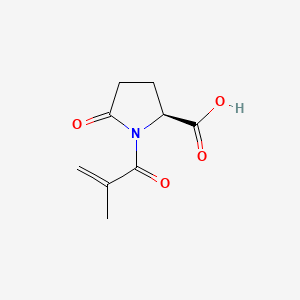

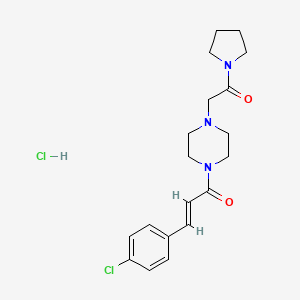
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
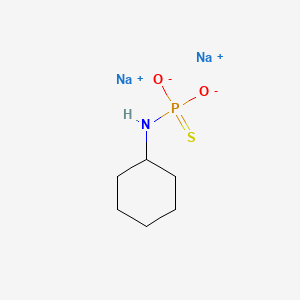
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
